molecular formula CH6O2Si2 B3282643 CID 78066776 CAS No. 7540-38-7

CID 78066776

Cat. No.: B3282643
CAS No.: 7540-38-7
M. Wt: 106.23 g/mol
InChI Key: JXNGOBXXXYOLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 78066776 (Chemical Structure: See Figure 1A ) is a compound identified through gas chromatography-mass spectrometry (GC-MS) analysis, as evidenced by its total ion chromatogram and mass spectrum . The compound was isolated via vacuum distillation of Citrus essential oil (CIEO), with its content quantified across distillation fractions (Figure 1C) . The molecular weight and fragmentation pattern derived from its mass spectrum (Figure 1D) indicate a terpenoid-like backbone, possibly related to cyclic or oxygenated derivatives .

Properties

CAS No.

7540-38-7

Molecular Formula

CH6O2Si2

Molecular Weight

106.23 g/mol

IUPAC Name

1,3,2,4-dioxadisilolane

InChI

InChI=1S/CH6O2Si2/c1-2-5-3-4-1/h1,4-5H2

InChI Key

JXNGOBXXXYOLTB-UHFFFAOYSA-N

SMILES

C1O[Si]O[Si]1

Canonical SMILES

C1O[SiH2]O[SiH2]1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for “CID 78066776” would typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. The exact methods would depend on the specific requirements of the industry and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 78066776” can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

The compound “CID 78066776” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “CID 78066776” involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound CID Core Structure Key Substituents Molecular Weight (Da)*
This compound 78066776 Likely terpenoid Oxygenated groups ~350–400 (inferred)
Oscillatoxin D 101283546 Macrocyclic lactone Methyl, hydroxyl 478.6
30-Methyl-oscillatoxin D 185389 Macrocyclic lactone Methyl at C30 492.6

*Molecular weights for oscillatoxins are based on PubChem entries ; this compound’s weight is inferred from its mass spectrum .

Analytical and Physicochemical Properties

Chromatographic Behavior :

  • This compound elutes in mid-polarity fractions during vacuum distillation of CIEO, suggesting moderate hydrophobicity .
  • Oscillatoxins exhibit longer retention times in reverse-phase HPLC due to their macrocyclic structures .

Spectroscopic Data :

  • This compound : GC-MS fragmentation reveals peaks at m/z 143 (base peak) and 201, indicative of cleavage at oxygenated sites .
  • Oscillatoxin D : ESI-MS/MS shows dominant ions at m/z 461 [M+H–H₂O]⁺ and 443 [M+H–2H₂O]⁺, consistent with dehydration patterns .

Table 2: Analytical Data Comparison

Compound CID Key MS Fragments (m/z) Distillation Fraction (CID Content)
This compound 78066776 143, 201 Highest in Fraction 3 (≈12% w/w)
Oscillatoxin D 101283546 461, 443 N/A

Q & A

Basic Research Questions

Q. How to formulate a research question for investigating CID 78066776’s biochemical mechanisms?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

  • Population: Specific cell lines or model organisms.
  • Intervention: Dosage or exposure conditions of this compound.
  • Outcome: Changes in enzymatic activity or gene expression.
    Ensure alignment with gaps identified in literature reviews and feasibility of experimental validation .

Q. What are essential experimental design considerations for in vitro studies involving this compound?

  • Methodological Answer :

  • Controls : Include positive/negative controls (e.g., known inhibitors or solvents).
  • Replication : Triplicate experiments to ensure statistical power.
  • Variables : Standardize pH, temperature, and incubation times.
  • Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry for reproducibility, including detailed synthesis protocols and characterization data (e.g., NMR, HPLC purity) .

Q. How to conduct a systematic literature review for this compound-related studies?

  • Methodological Answer :

  • Databases : Use PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound AND cytotoxicity").
  • Inclusion/Exclusion Criteria : Filter by publication date (e.g., last 10 years), peer-reviewed status, and relevance to mechanism of action.
  • Synthesis : Tabulate findings into categories (e.g., in vivo vs. in vitro results) and identify contradictions or consensus .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Meta-Analysis : Compare studies using standardized metrics (e.g., bioavailability, half-life).
  • Methodological Audit : Assess variability in experimental conditions (e.g., animal models, dosing regimens).
  • Sensitivity Analysis : Use computational tools (e.g., PK-Sim) to model parameter impacts.
  • Replication Studies : Validate key findings under controlled conditions .

Q. What strategies optimize experimental parameters for this compound’s stability assays?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, light exposure).
  • Analytical Validation : Employ LC-MS/MS for degradation product identification.
  • Accelerated Stability Testing : Apply Arrhenius equation to predict shelf-life under stress conditions .

Q. How to integrate multi-omics data (e.g., transcriptomics, metabolomics) to study this compound’s mode of action?

  • Methodological Answer :

  • Data Normalization : Use tools like DESeq2 (RNA-seq) or MetaboAnalyst (metabolomics).
  • Pathway Enrichment : Apply KEGG or Reactome databases to identify overlapping pathways.
  • Machine Learning : Train models (e.g., Random Forest) to predict biomarker associations.
  • Validation : Cross-reference with orthogonal assays (e.g., CRISPR screens) .

Data Analysis and Validation

Q. How to ensure statistical rigor in analyzing this compound’s dose-response data?

  • Methodological Answer :

  • Curve Fitting : Use nonlinear regression (e.g., Hill equation) in GraphPad Prism.
  • Error Reporting : Include 95% confidence intervals and p-values adjusted for multiple comparisons.
  • Outlier Detection : Apply Grubbs’ test or ROUT method.
  • Transparency : Share raw data in supplementary materials per Biochemistry (Moscow) guidelines .

Q. What ethical considerations apply to in vivo studies involving this compound?

  • Methodological Answer :

  • Institutional Approval : Obtain IACUC or ethics committee clearance.
  • 3Rs Principle : Replace animal models with alternatives (e.g., organoids) where possible.
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Tables for Methodological Frameworks

Framework Application Key Components Evidence
PICOT Clinical/translational studiesPopulation, Intervention, Comparison, Outcome, Time
FINER Feasibility assessmentFeasible, Interesting, Novel, Ethical, Relevant
DoE Parameter optimizationFactorial designs, response surface methodology

Key Recommendations

  • Literature Gaps : Prioritize questions addressing mechanistic uncertainties (e.g., "How does this compound modulate mitochondrial respiration?") .
  • Data Reproducibility : Follow STARD or ARRIVE guidelines for reporting .
  • Interdisciplinary Collaboration : Engage bioinformaticians for omics data integration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.